![molecular formula C8H6Br2O2 B13430321 4-(Dibromomethyl)-benzoic Acid](/img/structure/B13430321.png)
4-(Dibromomethyl)-benzoic Acid
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Overview
Description
4-(Dibromomethyl)-benzoic Acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dibromomethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromomethyl)-benzoic Acid typically involves the bromination of 4-methylbenzoic acid. The process begins with the conversion of 4-methylbenzoic acid to 4-(bromomethyl)-benzoic acid, followed by further bromination to introduce the second bromine atom, resulting in this compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reactions carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dibromomethyl)-benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Formation of substituted benzoic acids or benzyl derivatives.
Oxidation: Formation of 4-carboxybenzoic acid or 4-formylbenzoic acid.
Reduction: Formation of 4-methylbenzoic acid or 4-methylenebenzoic acid.
Scientific Research Applications
4-(Dibromomethyl)-benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-benzoic Acid involves its interaction with molecular targets through its reactive dibromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target .
Comparison with Similar Compounds
4-(Bromomethyl)-benzoic Acid: A precursor in the synthesis of 4-(Dibromomethyl)-benzoic Acid, with one less bromine atom.
4-Methylbenzoic Acid: The starting material for the synthesis, lacking the bromine substituents.
4-(Chloromethyl)-benzoic Acid: Similar in structure but with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its mono-brominated or chlorinated analogs. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
4-(Dibromomethyl)-benzoic acid, a halogenated benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromomethyl groups attached to a benzoic acid structure, which may influence its interaction with biological systems.
- Molecular Formula : C8H6Br2O2
- Molecular Weight : 292.94 g/mol
- Structure : The compound features a benzene ring substituted with two bromomethyl groups and a carboxylic acid functional group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Anticancer Effects
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, particularly through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation. For example, analogs of benzoic acids have been reported to inhibit tumor growth in models of colon and breast cancer .
Enzyme Inhibition
This compound may interact with key enzymes involved in metabolic processes. Preliminary studies suggest that it could inhibit enzymes such as tyrosinase and neurolysin, which are critical in various biochemical pathways related to pigmentation and neuropeptide degradation, respectively .
Cytotoxicity
In cellular assays, this compound has shown varying degrees of cytotoxicity depending on the concentration and exposure time. At lower concentrations, it may promote cell survival through protective mechanisms, while higher concentrations lead to significant cell death .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : By binding to active sites of specific enzymes, it can disrupt normal cellular functions.
- DNA Interaction : Potential intercalation with DNA has been suggested, affecting gene expression and cellular proliferation.
- Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways critical for cell survival and proliferation .
Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity in Colon Cancer Models
In a controlled experiment using Caco-2 colon cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 55 |
50 | 30 |
Properties
Molecular Formula |
C8H6Br2O2 |
---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
4-(dibromomethyl)benzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
GYHZVVHHQIWESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(Br)Br)C(=O)O |
Origin of Product |
United States |
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